molecular formula C12H18N2O2S B12615982 (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine CAS No. 918884-39-6

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine

Cat. No.: B12615982
CAS No.: 918884-39-6
M. Wt: 254.35 g/mol
InChI Key: QLQXMRUTQDUJRB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is an organic compound characterized by a piperazine ring substituted with a methanesulfonyl phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 4-(methanesulfonyl)phenylamine with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
  • (3S)-1-[4-(Ethanesulfonyl)phenyl]-3-methylpiperazine
  • (3S)-1-[4-(Propylsulfonyl)phenyl]-3-methylpiperazine

Uniqueness

(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

918884-39-6

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

(3S)-3-methyl-1-(4-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1

InChI Key

QLQXMRUTQDUJRB-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.